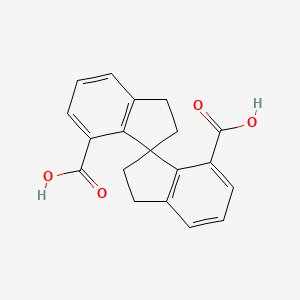

1,1'-Spirobiindan-7,7'-dicarboxylic acid

Description

Significance of Spirobiindan Architecture in Chiral Chemistry and Asymmetric Synthesis

The 1,1'-spirobiindane skeleton is a cornerstone in the design of chiral ligands and organocatalysts, which are pivotal for asymmetric synthesis—a field dedicated to the selective production of one enantiomer of a chiral molecule. nih.gov The rigid nature of the spirobiindane backbone pre-organizes the catalytic environment, which can lead to high levels of stereocontrol in chemical reactions.

One of the most fundamental and important derivatives is 1,1'-spirobiindane-7,7'-diol (SPINOL). researchgate.net Enantiomerically pure SPINOL serves as a versatile chiral building block for a vast array of ligands. researchgate.net For instance, chiral phosphoramidites (SIPHOS), phosphonites, and diphosphines derived from SPINOL have demonstrated exceptional performance in transition-metal-catalyzed asymmetric reactions, such as hydrogenations of olefins and ketones, with excellent enantioselectivities. researchgate.netresearchgate.net The development of these ligands has been instrumental in advancing asymmetric catalysis, providing efficient routes to enantiomerically pure compounds that are crucial in pharmaceuticals and materials science. nih.govsnnu.edu.cn The success of these SPINOL-based ligands underscores the value of the spirobiindane architecture in creating a well-defined chiral pocket around a metal center, thereby dictating the stereochemical outcome of a reaction. nih.govresearchgate.net

Overview of Axially Chiral Scaffolds in Catalysis

Axially chiral compounds, which possess a stereogenic axis rather than a stereogenic center, are a prominent class of molecules in asymmetric catalysis. nih.gov Their nonplanar arrangement of substituents around the chiral axis creates a stable, chiral environment. This structural feature is found in many privileged ligands and organocatalysts. nih.gov

The 1,1'-spirobiindane system is a classic example of a molecule whose chirality arises from its spirocyclic nature, which imparts axial chirality. This framework has been successfully employed to construct a variety of powerful catalysts. For example, chiral spiro cyclopentadienyl (B1206354) (SCp) ligands, when complexed with rhodium, have proven to be effective catalysts for asymmetric C-H functionalization reactions. snnu.edu.cn Furthermore, derivatives such as 1,1'-Spirobiindane-7,7'-disulfonic acid (SPISA) have been synthesized and utilized as chiral Brønsted acid catalysts, demonstrating high enantioselectivity in reactions like asymmetric aminalization. nih.gov The rigid spirocyclic backbone is crucial for the efficacy of these catalysts. nih.gov The continuous development of novel ligands based on axially chiral scaffolds like spirobiindane is driven by the increasing demand for enantiopure molecules in drug discovery and materials science. snnu.edu.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3'-spirobi[1,2-dihydroindene]-4,4'-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-17(21)13-5-1-3-11-7-9-19(15(11)13)10-8-12-4-2-6-14(16(12)19)18(22)23/h1-6H,7-10H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMBXISGZLADKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)C(=O)O)C4=C1C=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1 Spirobiindan 7,7 Dicarboxylic Acid and Its Research Intermediates

Strategies for Enantioselective Construction of the Spirobiindan Backbone

The creation of the axially chiral 1,1'-spirobiindane skeleton with high enantiopurity is a significant challenge in synthetic chemistry. scispace.com This scaffold's rigidity and well-defined chiral environment make it a privileged structure for ligands in asymmetric catalysis. nih.govacs.org Researchers have developed several effective methods to achieve this.

One prominent strategy involves the catalytic enantioselective C-acylation of a ketone. nih.gov For instance, a route to C1- and C2-symmetric spirobiindanones has been achieved through an intramolecular enolate C-acylation, which uses a chiral ammonium (B1175870) counterion to guide the reaction. nih.gov This method provides an efficient and highly enantioselective pathway to axially chiral spirobiindanediones, which are valuable precursors. nih.gov

Another powerful approach is a sequence involving Ir-catalyzed asymmetric hydrogenation and subsequent acid-promoted spiroannulation. nih.gov This protocol has been used for the facile enantioselective synthesis of cyclohexyl-fused chiral spirobiindanes with excellent stereoselectivities (up to >99% ee). nih.gov The key steps are the hydrogenation of α,α'-bis(arylidene)ketones followed by a TiCl₄ promoted asymmetric spiroannulation of the resulting chiral ketones. nih.gov

More recent developments include palladium-catalyzed asymmetric (4 + 2) dipolar cyclization reactions. oaepublish.com This method allows for the construction of chiral spiro-indenes, which contain the core spirocyclic structure, by trapping π-allyl-Pd 1,4-dipoles with ketenes generated in situ. oaepublish.com This approach is noted for its mild conditions and high stereoselectivities. oaepublish.com A one-pot construction of optically active 1,1'-spirobi[indan-3,3'-dione] derivatives has also been achieved through a double intramolecular C-H insertion catalyzed by a dirhodium(II) complex. nih.gov

Table 1: Comparison of Enantioselective Strategies for Spirobiindan Backbone Synthesis

| Method | Key Reaction | Catalyst/Reagent | Precursor Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Counterion-Directed C-Acylation | Intramolecular Enolate C-Acylation | Chiral Ammonium Counterion | Ketone Enolate | 97:3 e.r. | nih.gov |

| Asymmetric Hydrogenation/Annulation | Asymmetric Hydrogenation & Spiroannulation | Ir-catalyst, then TiCl₄ | α,α'-bis(arylidene)ketone | >99% ee | nih.gov |

| Dipolar Cyclization | Asymmetric (4 + 2) Dipolar Cyclization | Palladium Catalyst | Vinylbenzoxazinone & Diazo compound | up to 97% ee | oaepublish.com |

| C-H Insertion | Double Intramolecular C-H Insertion | Dirhodium(II) Tetrakis[N-phthaloyl-(R or S)-tert-leucinate] | Diazo-β-oxobenzenepropanoate | up to 80% ee | nih.gov |

Introduction of Carboxylic Acid Functionalities at the 7,7'-Positions

Once the chiral spirobiindan backbone is established, the next crucial stage is the introduction of carboxylic acid groups at the 7 and 7' positions. This is typically achieved either through direct oxidation of suitable precursors or by the transformation of other functional groups.

The direct oxidation of precursor functional groups is a common strategy for installing carboxylic acids. While direct oxidation of the spirobiindane ring is challenging, the oxidation of pre-installed functional groups is a viable route. For example, if alkyl or formyl (aldehyde) groups are present at the 7,7'-positions, they can be oxidized to carboxylic acids.

The oxidation of cyclic ketones to dicarboxylic acids is a well-established industrial process, often using nitric acid or oxygen with a catalyst. bibliotekanauki.plresearchgate.netdntb.gov.ua For instance, the oxidation of cyclohexanone (B45756) yields adipic acid. bibliotekanauki.pl Similarly, aldehydes are readily oxidized to carboxylic acids using a variety of oxidants, including chromium(VI) reagents or hydrogen peroxide. imperial.ac.uk In the context of spirobiindane synthesis, a precursor like 7,7'-diformyl-1,1'-spirobiindane could be oxidized to the target dicarboxylic acid.

A more versatile approach involves the multi-step transformation of functional groups from a readily available starting material, such as 1,1'-Spirobiindan-7,7'-diol (SPINOL). The hydroxyl groups of SPINOL can serve as handles for introducing other functionalities.

One potential pathway involves converting the hydroxyl groups into leaving groups, followed by nucleophilic substitution with cyanide (CN⁻) to form a dinitrile. Subsequent hydrolysis of the nitrile groups, under either acidic or basic conditions, yields the dicarboxylic acid. libretexts.org This method effectively adds a carbon atom at each position.

Alternatively, the hydroxyl groups can direct the introduction of other functional groups. For example, ortho-formylation reactions, such as the Duff reaction, can install aldehyde groups at the 7,7'-positions of a protected SPINOL derivative. acs.orgsnnu.edu.cn These aldehyde groups can then be oxidized to the desired carboxylic acids. imperial.ac.uk

Table 2: Potential Functional Group Transformations to Form 7,7'-Dicarboxylic Acid

| Precursor Functional Group at 7,7' | Reagents for Transformation | Intermediate | Final Step Reagents | Reference (Concept) |

|---|

Multi-Step Synthesis Pathways for Chiral Spirobiindan Derivatives

Complex chiral molecules like 1,1'-Spirobiindan-7,7'-dicarboxylic acid are assembled through multi-step synthetic sequences. scribd.comlibretexts.org These pathways often begin with a simpler, commercially available chiral building block.

The axially chiral diol, (S)- or (R)-SPINOL, is a cornerstone of spirobiindane chemistry. acs.orgresearchgate.net It is synthesized and resolved into its pure enantiomers, often on a gram scale, providing a reliable source of chirality for subsequent reactions. researchgate.net Many complex spirobiindane-based ligands and catalysts are derived from SPINOL. acs.orgnih.gov

For example, chiral spiro diphosphine ligands (SDP) have been prepared from enantiomerically pure (S)-SPINOL. acs.org The synthesis begins by converting the diol into a ditriflate, which is then subjected to further transformations. acs.org Similarly, 1,1'-Spirobiindane-7,7'-disulfonic acid has been synthesized from SPINOL in four steps. nih.gov This general strategy—using resolved SPINOL as a chiral scaffold and chemically modifying the hydroxyl groups or adjacent positions—is central to creating a wide array of functionalized spirobiindane derivatives.

Palladium catalysis plays a significant role in modern organic synthesis, including the formation and modification of spirobiindane structures. A key example is the Pd-catalyzed Newman-Kwart rearrangement , which was employed as a crucial step in the synthesis of 1,1'-spirobiindane-7,7'-disulfonic acid from SPINOL. nih.gov This type of rearrangement involves the intramolecular migration of a group, facilitated by the palladium catalyst, to form a new carbon-sulfur bond in this specific case.

Palladium catalysis is also instrumental in constructing the spirobiindane framework itself. As mentioned earlier, Pd-catalyzed asymmetric dipolar cyclizations can yield chiral spiro-indenes. oaepublish.com Furthermore, Pd(0) catalysts have been explored for asymmetric Claisen rearrangements to create all-carbon quaternary stereocenters, a structural feature of the spirobiindane core. These advanced catalytic methods highlight the power of palladium in orchestrating complex bond formations and rearrangements with high levels of control.

Derivatization and Analogues of 1,1 Spirobiindan 7,7 Dicarboxylic Acid in Research

Synthesis of Chiral Brønsted Acid Derivatives

Chiral Brønsted acids derived from the spirobiindane framework are powerful tools in organocatalysis, capable of inducing high stereoselectivity in a variety of chemical transformations.

A notable Brønsted acid analogue is 1,1'-Spirobiindan-7,7'-disulfonic acid, commonly known as SPISA. This compound is synthesized not directly from the dicarboxylic acid but from the more common precursor, (R)-1,1'-spirobiindane-7,7'-diol (SPINOL). researchgate.netnih.gov The synthesis is accomplished in four steps, with the key transformation being a palladium-catalyzed Newman-Kwart rearrangement. researchgate.netnih.gov SPISA has demonstrated its utility as a potent chiral Brønsted acid catalyst. For instance, in catalytic asymmetric aminalization reactions, SPISA used in conjunction with N,N-diisopropylethylamine exhibited high enantioselectivity, highlighting its potential for developing new asymmetric catalytic systems. researchgate.netnih.gov

Following a similar synthetic strategy from SPINOL that utilizes the Newman-Kwart rearrangement, chiral 1,1'-Spirobiindan-7,7'-disulfonimides have also been developed. researchgate.netnih.gov These compounds, which feature a -SO₂NHSO₂- linkage, are another class of strong chiral Brønsted acids. Like SPISA, they have been evaluated as catalysts in asymmetric reactions, providing a valuable alternative for achieving high levels of enantiocontrol. nih.gov The development of both disulfonic acids and disulfonimides from the spirobiindane scaffold expands the toolbox available for asymmetric catalysis. researchgate.net

Among the most successful derivatives of the spirobiindane skeleton are the chiral phosphoric acids (SPAs). These are synthesized from optically active SPINOL in a multi-step process, typically involving reaction with phosphoryl chloride followed by hydrolysis. researchgate.nete3s-conferences.org These SPINOL-based phosphoric acids have emerged as highly efficient and enantioselective organocatalysts for a broad range of reactions. researchgate.net They have been successfully applied in reactions involving indoles with aldimines and β,γ-unsaturated-α-ketoesters, consistently affording products with excellent enantioselectivities. researchgate.net The success of these catalysts has established them as a prominent family of chiral phosphoric acids in the field of asymmetric organocatalysis. researchgate.nete3s-conferences.org

| Derivative Type | Common Precursor | Key Synthetic Step | Noted Application | Reference |

|---|---|---|---|---|

| 1,1'-Spirobiindan-7,7'-disulfonic Acid (SPISA) | (R)-SPINOL | Pd-catalyzed Newman-Kwart rearrangement | Asymmetric aminalization | researchgate.netnih.gov |

| 1,1'-Spirobiindan-7,7'-disulfonimide | (R)-SPINOL | Pd-catalyzed Newman-Kwart rearrangement | Asymmetric catalysis | researchgate.netnih.gov |

| Chiral Phosphoric Acids (SPAs) | (R)-SPINOL | Reaction with POCl₃ and hydrolysis | Reactions of indoles with aldimines | researchgate.nete3s-conferences.org |

Esterification and Amidation Reactions of the Dicarboxylic Acid

The carboxylic acid functional groups of 1,1'-Spirobiindan-7,7'-dicarboxylic acid are amenable to standard organic transformations such as esterification and amidation. These reactions provide pathways to a variety of esters and amides, which can serve as final products or as intermediates for further derivatization.

Esterification: The conversion of the dicarboxylic acid to its corresponding diester can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., sulfuric acid or hydrochloric acid), is a conventional approach. rug.nl For substrates that may be sensitive to strong acids, alternative methods are employed. Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to be effective catalysts for the direct esterification of carboxylic acids with alcohols, including less nucleophilic ones like phenol. mdpi.com Other techniques include the use of dehydrating agents or specialized coupling reagents to facilitate the reaction under milder conditions. rug.nlrsc.org

Amidation: The formation of amides from the dicarboxylic acid typically requires the activation of the carboxyl groups. This is commonly achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org The activated carboxylic acid intermediate then reacts with a primary or secondary amine to yield the corresponding diamide. These methods are widely used in peptide synthesis and are applicable to the amidation of complex carboxylic acids.

Formation of Spirobiindan-Based Chiral Phosphorus Ligands

The chiral 1,1'-spirobiindane framework is a cornerstone in the design of high-performance phosphorus ligands for transition-metal-catalyzed asymmetric reactions. These ligands are almost exclusively synthesized from enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL). iupac.orgresearchgate.net The rigidity of the spiro backbone reduces conformational flexibility in the resulting metal complexes, often leading to superior enantioselectivity in catalytic processes. iupac.org

Key classes of spirobiindan-based phosphorus ligands include:

Monophosphoramidites (e.g., SIPHOS): These ligands are readily prepared from SPINOL and a corresponding phosphorodiamidous chloride. SIPHOS and its derivatives have proven to be exceptionally effective in rhodium-catalyzed asymmetric hydrogenations of substrates like α-dehydroamino acid derivatives and enamides. iupac.orgcapes.gov.br

Diphosphines (e.g., SDP): Chiral diphosphine ligands based on the spirobiindane scaffold, known as SDP (Spirocyclic Diphosphine), are synthesized from SPINOL by first converting the diol to a ditriflate, followed by a coupling reaction with a diarylphosphine. researchgate.net These ligands are highly efficient in both rhodium- and ruthenium-catalyzed asymmetric hydrogenations of a wide variety of prochiral olefins and ketones. iupac.orgresearchgate.net

Phosphonites: Chiral spiro phosphonite ligands are prepared by reacting SPINOL with a dichloroarylphosphine in the presence of a base. researchgate.net These ligands allow for the fine-tuning of electronic properties by introducing substituents on the P-phenyl group, which can influence both the reactivity and enantioselectivity of the catalytic system. researchgate.net

| Ligand Type | Abbreviation | Synthetic Precursor | Application Highlight | Reference |

|---|---|---|---|---|

| Monophosphoramidite | SIPHOS | SPINOL | Rh-catalyzed hydrogenation of α-dehydroamino acids and enamides | iupac.orgcapes.gov.br |

| Diphosphine | SDP | SPINOL | Rh/Ru-catalyzed hydrogenation of olefins and ketones | iupac.orgresearchgate.net |

| Phosphonite | - | SPINOL | Rh-catalyzed hydrogenation of (Z)-2-acetaminocinnamate | researchgate.net |

Stereochemical Analysis and Chiral Recognition Studies of 1,1 Spirobiindan 7,7 Dicarboxylic Acid

Elucidation of Absolute and Relative Stereochemistry

The defining structural feature of 1,1'-spirobiindan-7,7'-dicarboxylic acid is its spirocyclic core, where two indane units are joined by a single common carbon atom. This arrangement results in axial chirality, meaning the molecule is chiral despite the absence of traditional chiral centers. The two enantiomers, (R) and (S), are non-superimposable mirror images of each other.

The elucidation of the absolute and relative stereochemistry of spirobiindan derivatives heavily relies on a combination of synthetic resolution strategies and advanced analytical techniques. While specific studies on the 7,7'-dicarboxylic acid derivative are not extensively documented in publicly available literature, the methodologies applied to the parent compound, 1,1'-spirobiindane-7,7'-diol (SPINOL), and its analogues provide a clear blueprint for how its stereochemistry is determined.

Resolution of Enantiomers: The separation of the racemic mixture of this compound into its pure enantiomers is a critical first step. This is typically achieved through:

Chiral Derivatizing Agents: The carboxylic acid functional groups can be reacted with a chiral amine or alcohol to form diastereomeric salts or esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure dicarboxylic acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The differential interaction of the (R) and (S) enantiomers with the CSP leads to their separation.

Determination of Absolute Configuration: Once the enantiomers are resolved, their absolute configuration (the actual three-dimensional arrangement of atoms) can be determined using several methods:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. By forming a crystalline derivative with a molecule of known absolute stereochemistry (a chiral auxiliary), the absolute configuration of the spirobiindan dicarboxylic acid can be unambiguously assigned. For instance, X-ray crystallography has been successfully employed to elucidate the structures of various SPINOL analogues. researchgate.net

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are highly sensitive to the stereochemistry of a molecule. The experimental CD and ORD spectra of the resolved enantiomers can be compared with theoretical spectra calculated using computational methods to assign the absolute configuration. researchgate.net

Chemical Correlation: The absolute configuration can also be established by chemically converting the dicarboxylic acid to a compound whose absolute configuration is already known, such as SPINOL. nih.govresearchgate.net

The relative stereochemistry in this class of molecules refers to the spatial relationship between the substituents on the two indane moieties. In the case of this compound, the primary stereochemical feature is the axial chirality.

Computational Chemistry for Stereochemical Insights

Computational chemistry has become an indispensable tool for understanding the stereochemical properties of complex chiral molecules like this compound. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to gain insights into the molecule's structure, stability, and chiroptical properties. researchgate.net

Prediction of Chiroptical Properties: A significant application of computational chemistry in this context is the prediction of chiroptical spectra. By calculating the theoretical CD, ORD, and Vibrational Circular Dichroism (VCD) spectra for a given enantiomer (e.g., the (R)-enantiomer), a direct comparison with the experimental spectra of the resolved enantiomers can be made. researchgate.net A good match between the calculated and experimental spectra allows for a confident assignment of the absolute configuration. researchgate.net

Table 1: Computational Methods for Stereochemical Analysis

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Geometry optimization, conformational analysis, calculation of spectroscopic properties. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. nih.gov |

These computational approaches provide a powerful complement to experimental techniques, often offering a more accessible and less resource-intensive means of determining absolute configuration.

Principles of Chiral Recognition in Host-Guest Systems

The rigid, C2-symmetric, and chiral scaffold of this compound makes it an excellent candidate for applications in chiral recognition. Chiral recognition is a fundamental process in which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other. rsc.org This selectivity arises from the formation of diastereomeric host-guest complexes with different stabilities.

Host-Guest Interactions: The dicarboxylic acid functional groups in this compound are capable of forming strong non-covalent interactions, particularly hydrogen bonds, with suitable guest molecules. These interactions, along with other forces such as π-π stacking and van der Waals interactions, drive the formation of host-guest complexes.

In the context of this compound acting as a host, the two carboxylic acid groups can act as hydrogen bond donors and acceptors, creating a well-defined binding site. The chiral environment of the spirobiindan backbone ensures that the binding of a chiral guest will be stereoselective.

Factors Influencing Chiral Recognition:

Complementarity: The size, shape, and functional group arrangement of the guest molecule must be complementary to the binding site of the host.

Three-Point Interaction Model: For high enantioselectivity, it is often necessary to have at least three points of interaction between the host and the guest. This creates a more rigid and well-defined diastereomeric complex.

Preorganization: The rigid spirobiindan backbone preorganizes the carboxylic acid binding sites, which can lead to stronger and more selective binding.

Studies on structurally similar spirobifluorene dicarboxylic acids have demonstrated their ability to act as chiral hosts for the recognition of chiral amines and amino acids. lookchem.com The principles governing these systems are directly applicable to this compound.

Table 2: Key Interactions in Chiral Recognition by Dicarboxylic Acid Hosts

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Strong, directional interactions between the carboxylic acid groups and complementary functional groups on the guest (e.g., amines, alcohols). |

| π-π Stacking | Interactions between the aromatic rings of the spirobiindan host and an aromatic guest. |

The ability of this compound to engage in selective host-guest interactions opens up possibilities for its use in enantioselective separations, sensing, and asymmetric catalysis.

Applications of 1,1 Spirobiindan 7,7 Dicarboxylic Acid in Catalysis

Role as a Chiral Ligand in Transition Metal Catalysis

1,1'-Spirobiindan-7,7'-dicarboxylic acid possesses two carboxylate groups that can act as coordination sites for transition metals. Upon deprotonation, the resulting dicarboxylate can function as a bidentate ligand, binding to a metal ion through the oxygen atoms of the carboxyl groups. This ability of dicarboxylic acids to form stable complexes with various metal ions is a well-established principle in coordination chemistry, leading to the formation of diverse structures, including mononuclear complexes and coordination polymers. rsc.orgajol.infoias.ac.in The rigid spirobiindane backbone pre-organizes the carboxylate groups in a specific spatial arrangement, which is essential for inducing chirality in metal-catalyzed reactions.

The design of effective chiral catalysts hinges on the predictable coordination of the ligand to the metal center, which in turn dictates the asymmetric environment of the resulting complex. mdpi.com For this compound, several coordination modes with a transition metal (M) are conceivable. The carboxylate groups can bind to the metal in a monodentate, bidentate chelating, or bidentate bridging fashion. This versatility allows for the formation of various complex geometries. While numerous ligands derived from the analogous 1,1'-spirobiindane-7,7'-diol (SPINOL) have been used to create highly effective metal complexes, nih.govresearchgate.net detailed structural characterization and specific applications of complexes formed directly with this compound are not extensively documented in current scientific literature. The potential coordination modes are outlined in the table below.

Table 1: Potential Coordination Modes of 1,1'-Spirobiindan-7,7'-dicarboxylate with a Metal Center (M)

| Coordination Mode | Description |

|---|---|

| Monodentate | Each carboxylate group binds to a separate metal center, or only one carboxylate group coordinates. |

| Bidentate Chelating | A single carboxylate group binds to the metal center through both oxygen atoms. |

| Bidentate Bridging | A single carboxylate group bridges two different metal centers. |

| Bidentate Ligand Chelation | Both carboxylate groups of the spirobiindane ligand bind to the same metal center, forming a macrocyclic chelate. |

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, used to produce chiral molecules with high optical purity. Ligands built on the 1,1'-spirobiindane scaffold have demonstrated exceptional performance in this area. For instance, rhodium and iridium complexes of phosphoramidite (B1245037) and diphosphine ligands derived from SPINOL are highly effective for the asymmetric hydrogenation of various unsaturated substrates, including alkenes and ketones. nih.govresearchgate.netrsc.orgrsc.org These catalysts achieve high yields and excellent enantioselectivities (ee).

While the spirobiindane backbone is clearly advantageous for this transformation, the direct application of this compound as a ligand in widely-reported enantioselective hydrogenation reactions is not a primary focus of existing research.

Asymmetric cycloaddition reactions are powerful tools for constructing complex cyclic and polycyclic molecules in an enantioselective manner. mdpi.com Chiral ligands based on the spirobiindane framework have been successfully employed in such transformations. Notably, monodentate phosphoramidites derived from cyclohexyl-fused spirobiindanediol have been evaluated as ligands for gold-catalyzed [2+2] cycloaddition reactions. nih.gov

The potential for this compound to serve as a chiral Lewis acid-assisting ligand in cycloadditions exists, where the carboxylate groups could help organize the transition state. However, specific research findings detailing its use in major classes of asymmetric cycloaddition reactions are limited.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental C-C bond-forming reaction. The success of this reaction often depends on the design of the chiral ligand, which influences both reactivity and stereoselectivity. Ligands incorporating the spirobiindane scaffold have been developed for this purpose, leading to high enantioselectivities. nih.gov For example, spiro-based phosphoramidite ligands have been applied in the palladium-catalyzed asymmetric hydroamination/arylation of alkenes, which involves an allylic intermediate. researchgate.net

Although the utility of the spirobiindane skeleton in palladium-catalyzed asymmetric allylation is well-established, specific examples utilizing this compound as the controlling chiral ligand are not prominently featured in the literature.

The versatility of the spirobiindane scaffold extends to a variety of other asymmetric transformations. A notable example involves an acidic derivative, 1,1'-Spirobiindan-7,7'-disulfonic acid (SPISA), which has been successfully used as a chiral Brønsted acid catalyst in asymmetric aminalization reactions, affording products with high enantioselectivity. researchgate.netnih.gov This demonstrates that acidic functional groups at the 7,7'-positions can effectively induce chirality in catalytic processes. Similarly, new spirosilabiindane scaffolds have been used to prepare ligands for Rh-catalyzed hydrogenation and Pd-catalyzed intramolecular carboamination. nih.gov

Function as a Chiral Organocatalyst

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral Brønsted acids are a significant class of organocatalysts, capable of activating substrates through protonation or hydrogen bonding. The acidity of the catalyst is a key parameter that determines its scope of application.

Chiral carboxylic acids are recognized as effective Brønsted acid catalysts, occupying a useful acidity range that is generally between that of weaker hydrogen-bond donors (like diols) and stronger catalysts like phosphoric acids. This positioning allows them to catalyze a unique set of chemical transformations.

The application of this compound as a chiral organocatalyst is highly promising, though less explored than its analogues. The rationale for its potential efficacy is strongly supported by the demonstrated success of other acidic derivatives of the 1,1'-spirobiindane scaffold. Chiral phosphoric acids derived from SPINOL (often called SPAs) and 1,1'-Spirobiindan-7,7'-disulfonic acid (SPISA) are highly effective organocatalysts for a range of reactions, including Friedel-Crafts reactions, aminalizations, and cycloadditions. researchgate.netresearchgate.net

Given that this compound features two carboxylic acid groups held in a rigid, chiral arrangement, it is an excellent candidate for asymmetric Brønsted acid catalysis. It can be expected to activate substrates through a well-organized, hydrogen-bonded transition state, thereby inducing high stereoselectivity.

Table 2: Comparison of Acidity for Different Classes of Chiral Brønsted Acid Catalysts

| Catalyst Class | Example Compound | Typical pKa Range (in water) | Catalytic Role |

|---|---|---|---|

| Diols | 1,1'-Bi-2-naphthol (BINOL) | ~9.5 - 10 | Hydrogen-bond donor |

| Dicarboxylic Acids | This compound | ~3 - 5 (estimated) | Brønsted Acid |

| Phosphoric Acids | SPINOL-derived Phosphoric Acid (SPA) | ~1 - 2 | Strong Brønsted Acid |

Applications in Brønsted Acid Catalysis

The 1,1'-spirobiindane framework is a cornerstone for designing potent chiral Brønsted acid catalysts. psu.edu These catalysts operate by donating a proton to a substrate, thereby activating it toward nucleophilic attack within a chiral environment. The enantioselectivity of these reactions is dictated by the precise three-dimensional structure of the catalyst.

Key examples of Brønsted acid catalysts derived from the spirobiindane skeleton include 1,1'-spirobiindane-7,7'-disulfonic acid (SPISA) and, most prominently, a class of catalysts known as SPINOL-based phosphoric acids (SPAs). acs.org SPINOL, or 1,1'-spirobiindane-7,7'-diol, is a direct precursor from which these highly effective chiral phosphoric acids are synthesized. nih.govresearchgate.net These phosphoric acid derivatives have proven to be excellent enantioselective catalysts for a wide array of reactions, including those involving indoles with aldimines and β,γ-unsaturated-α-ketoesters. acs.orgnih.gov The success of these catalysts stems from the rigid spirobiindane backbone, which establishes a confined and predictable chiral pocket around the acidic proton, enabling high levels of stereocontrol. researchgate.net

Asymmetric Aminalization

Derivatives of this compound have been successfully applied as catalysts in asymmetric aminalization reactions. Specifically, 1,1'-spirobiindane-7,7'-disulfonic acid (SPISA), a chiral Brønsted acid, has been synthesized from 1,1'-spirobiindane-7,7'-diol (SPINOL). This catalyst, which possesses a rigid spirocyclic backbone, has shown high enantioselectivity in catalytic asymmetric aminalizations when used with an appropriate base. The utility of SPISA as a chiral Brønsted acid catalyst was demonstrated in a study where it effectively catalyzed the reaction between a carbamate (B1207046) and an N-acylimine.

The research highlights the effectiveness of the SPISA catalyst system in achieving high yields and excellent enantiomeric excess (ee) for the aminal product. The rigid structure of the spirobiindane unit is credited with creating the necessary chiral environment for this high degree of stereocontrol. acs.org

Table 1: Performance of SPISA in Asymmetric Aminalization

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| SPISA / iPr2NEt | 95 | 93 | acs.orgnih.gov |

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds on aromatic rings, has been rendered highly enantioselective through the use of chiral catalysts. psu.edursc.org Chiral phosphoric acids derived from 1,1'-spirobiindane-7,7'-diol (SPINOL) have emerged as particularly powerful catalysts for this transformation. acs.orgresearchgate.net These spiro-based phosphoric acids (SPAs) catalyze the asymmetric Friedel-Crafts alkylation of electron-rich arenes like indoles and pyrroles with various electrophiles. researchgate.netrsc.org

In a representative example, a chiral spiro phosphoric acid catalyzed the conjugate addition of indoles to exocyclic α,β-unsaturated ketones. researchgate.net This reaction proceeds with high yields and excellent enantioselectivities, providing access to valuable indole-containing cyclic ketones with a chiral center. researchgate.net The catalyst not only activates the substrate but also controls the stereochemistry of the subsequent protonation step, which is crucial for establishing the final configuration of the product. researchgate.net The versatility of these catalysts has been demonstrated across a broad scope of substrates, underscoring their importance in synthetic chemistry. psu.eduresearchgate.net

Table 2: SPINOL-Phosphoric Acid Catalyzed Asymmetric Friedel-Crafts Reaction of Indole (B1671886) with an Exocyclic Enone

| Indole Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-Me Indole | 10 | 99 | 97 | researchgate.net |

| N-Bn Indole | 10 | 99 | 96 | researchgate.net |

| 5-MeO-Indole | 10 | 99 | 98 | researchgate.net |

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of a catalytic reaction is paramount for optimizing existing processes and designing new, more effective catalysts. For reactions involving spirobiindane-based catalysts, mechanistic studies often focus on the transition states and the influence of the catalyst's structure on the reaction outcome.

Transition State Characterization in Enantioselective Reactions

The characterization of transition states in enantioselective reactions provides critical insights into the origins of stereoselectivity. For processes catalyzed by spirobiindane derivatives, computational methods such as Density Functional Theory (DFT) are invaluable tools for elucidating reaction pathways and identifying key transition state structures. researchgate.netmdpi.com

For instance, in the chiral spiro phosphoric acid-catalyzed Friedel-Crafts conjugate addition, DFT calculations revealed a dual role for the catalyst. researchgate.net It first acts as a Brønsted acid to facilitate the addition of the indole to the enone. Subsequently, and crucially for enantioselectivity, the catalyst functions as a chiral proton-transfer shuttle. researchgate.net It controls the enantioselective protonation of the resulting enol intermediate, which is the configuration-determining step. researchgate.net These computational studies allow researchers to visualize the non-covalent interactions within the transition state that are responsible for differentiating between the two possible enantiomeric pathways.

Influence of Ligand Conformation on Catalytic Performance

The conformation of a chiral ligand is a decisive factor in its ability to induce enantioselectivity. The 1,1'-spirobiindane scaffold is highly valued precisely because its rigid structure minimizes conformational flexibility, leading to a more predictable and effective chiral pocket. researchgate.netacs.org This fixed conformation ensures that the substrate approaches the catalytic site in a highly controlled manner, which is essential for achieving high enantiomeric excess.

Studies have shown that even with conformationally flexible (tropos) ligands, it is possible to achieve high enantioselectivity by introducing intramolecular interactions that lock the ligand into a single, desired conformation. nih.gov For example, biomimetic intramolecular hydrogen bonds can cause a diastereoselective enrichment of one ligand stereoisomer, leading to a significant enhancement in the enantiomeric ratio of the product. nih.gov In the context of spirobiindane-based catalysts, the inherent rigidity of the backbone serves this purpose from the outset, providing a pre-organized chiral environment that is less dependent on subtle conformational changes, thereby ensuring robust catalytic performance. researchgate.net

Supramolecular Chemistry Involving 1,1 Spirobiindan 7,7 Dicarboxylic Acid

Design and Assembly of Supramolecular Structures

There is no specific information available in the scientific literature regarding the design and assembly of supramolecular structures based on 1,1'-Spirobiindan-7,7'-dicarboxylic acid . General principles of supramolecular design suggest that its dicarboxylic nature would allow it to act as a tecton, or building block, for creating higher-order structures through non-covalent interactions. For related spirobifluorene-based dicarboxylic acids, researchers have designed and synthesized them to serve as achiral components for the self-assembly of two-dimensional layers that possess large, chiral pores. This approach relies on the predictable geometry of the spiro core to direct the formation of specific network topologies.

Formation of Co-crystals and Molecular Salts

No published studies have been identified that report the formation of co-crystals or molecular salts specifically involving This compound . The formation of co-crystals and molecular salts is a common strategy in crystal engineering to modify the physicochemical properties of compounds. rsc.orgnih.govgoogle.comrsc.org This process involves combining the target molecule with a suitable coformer through non-covalent interactions, most commonly hydrogen bonds. researchgate.netnih.gov Dicarboxylic acids are frequently used as coformers due to their strong hydrogen-bonding capabilities. rsc.orgresearchgate.netresearchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

There is no available research detailing the host-guest chemistry or molecular recognition phenomena of This compound . Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. nih.govnih.gov The rigid, concave structure of many spiro compounds makes them potential candidates for host molecules. It is conceivable that supramolecular assemblies of This compound could form cavities capable of encapsulating guest molecules, but this has not been experimentally verified.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Interactions)

While the structure of This compound inherently possesses the functional groups necessary for various non-covalent interactions, no specific studies have analyzed these interactions in its crystal structure or supramolecular assemblies. The two carboxylic acid groups are strong hydrogen bond donors and acceptors. The indane moieties contain aromatic rings, which could participate in π-π stacking interactions. These non-covalent forces are fundamental in directing the self-assembly of molecules into well-defined architectures. researchgate.net

Self-Assembly Processes and Self-Organization in Chemical Systems

Specific research on the self-assembly processes of This compound is not available. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. harvard.edu For other dicarboxylic acids, self-assembly driven by hydrogen bonding is a well-documented phenomenon that can lead to the formation of various motifs, such as chains, tapes, and sheets. researchgate.net The unique stereochemistry of a spiro compound like This compound would be expected to significantly influence its self-assembly behavior, but dedicated studies are required to elucidate the specific outcomes.

Advanced Characterization and Analytical Methodologies for 1,1 Spirobiindan 7,7 Dicarboxylic Acid

Single-Crystal X-ray Diffraction for Structural Determination

For dicarboxylic acid derivatives, SCXRD analysis reveals the spatial arrangement of the two carboxylic acid groups relative to the spirobiindan framework. The crystal structure is often stabilized by extensive hydrogen bonding networks, particularly the formation of hydrogen-bonded dimers between carboxylic acid moieties. nih.gov Analysis of crystal structures of similar dicarboxylic acids shows that they often crystallize in monoclinic or triclinic space groups. nih.govresearchgate.net The data obtained from SCXRD, such as unit cell parameters and atomic coordinates, serves as the ultimate proof of structure and provides an empirical basis for comparison with theoretical calculations.

Table 1: Representative Crystallographic Data for Dicarboxylic Acids

| Parameter | Example Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.8931 (9) | researchgate.net |

| b (Å) | 25.486 (3) | researchgate.net |

| c (Å) | 15.2828 (19) | researchgate.net |

| β (°) | 96.739 (2) | researchgate.net |

| Volume (ų) | 2666.3 (6) | researchgate.net |

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for the routine characterization of 1,1'-Spirobiindan-7,7'-dicarboxylic acid, providing detailed information about its molecular structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR are used.

In the ¹H NMR spectrum , distinct signals are expected for the aromatic protons, the aliphatic protons of the five-membered rings, and the acidic proton of the carboxylic acid groups. Protons on carbon atoms adjacent to carbonyl groups are typically deshielded and absorb around 2.0-3.0 ppm. libretexts.org The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns providing information about the substitution on the benzene (B151609) rings. The acidic protons of the COOH groups are highly deshielded and usually appear as a broad singlet far downfield, often above 10 ppm. libretexts.org

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. libretexts.org The sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the indane skeleton, including the central spiro carbon, would have distinct chemical shifts. organicchemistrydata.org

Table 2: Typical NMR Chemical Shift Ranges for Carboxylic Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aliphatic (α to C=O) | 2.0 - 3.0 | libretexts.org |

| ¹H | Aromatic | 7.0 - 8.0 | github.io |

| ¹H | Carboxylic Acid (R-COOH) | 10.0 - 12.0 | libretexts.org |

| ¹³C | Aliphatic | 20 - 60 | organicchemistrydata.org |

| ¹³C | Aromatic | 120 - 150 | organicchemistrydata.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. uobasrah.edu.iq For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid groups.

A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. chemguide.co.uk The carbonyl (C=O) stretching vibration appears as a strong, sharp band between 1680 and 1750 cm⁻¹. chemguide.co.uk The exact position depends on factors like conjugation and hydrogen bonding. Additionally, C-O stretching and O-H bending vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), while C-H stretching vibrations for the aromatic and aliphatic parts of the molecule appear just below and above 3000 cm⁻¹, respectively. chemguide.co.ukpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very Broad, Strong | chemguide.co.uk |

| C-H Stretch | Aromatic/Aliphatic | 2850 - 3100 | Medium | pressbooks.pub |

| C=O Stretch | Carboxylic Acid | 1680 - 1750 | Strong, Sharp | chemguide.co.uk |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium | pressbooks.pub |

Determination of Enantiomeric Excess (ee) in Asymmetric Reactions

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) is critical, especially when it is synthesized via asymmetric methods. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. heraldopenaccess.usnih.gov

This method involves separating the two enantiomers on a column that contains a chiral selector. nih.gov The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. heraldopenaccess.us For acidic compounds like dicarboxylic acids, polysaccharide-based CSPs (e.g., Chiralpak series) or anion-exchanger phases (e.g., CHIRALPAK QN-AX) are often effective. researchgate.netrsc.org The choice of mobile phase, typically a mixture of solvents like n-hexane and an alcohol with acidic or basic additives, is optimized to achieve baseline separation. asianpubs.org The ratio of the peak areas in the resulting chromatogram is then used to calculate the enantiomeric excess of the sample. researchgate.net

Theoretical and Computational Studies

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at a theoretical level, complementing experimental data.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the geometric and electronic properties of molecules. nih.gov Methods like DFT at the B3LYP level of theory are used to optimize the molecular structure, predict vibrational frequencies (for comparison with experimental IR spectra), and calculate NMR chemical shifts. researchgate.net

These calculations can provide insights into the molecule's stability, reactivity, and intramolecular interactions. nih.gov For spiro compounds, computational studies can help understand the strain and conformational preferences of the ring systems. researchgate.net The calculated optimized geometry can be compared with experimental data from X-ray crystallography to validate the computational method. Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) can reveal information about the electronic charge transfer within the molecule. nih.gov

Table 4: Common Quantum Chemical Calculation Methods and Applications

| Method | Basis Set Example | Typical Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31+G(d,p) | Geometry optimization, energy calculations | researchgate.net |

| Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) | Prediction of UV-Vis electronic spectra | |

| Gauge-Including Atomic Orbital (GIAO) | - | Calculation of NMR chemical shifts |

Hirshfeld Surface Analysis and Energy Framework Analysis

While specific crystallographic data and, consequently, Hirshfeld surface and energy framework analyses for this compound are not available in the reviewed literature, the application of these powerful computational tools can be discussed based on general principles and findings for structurally related spiro compounds and dicarboxylic acids. This section, therefore, outlines the expected outcomes and significance of such analyses for understanding the supramolecular chemistry of the title compound.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, it is possible to identify and characterize different types of intermolecular contacts and their relative importance. nih.gov

For a molecule like this compound, the primary intermolecular interactions are anticipated to be hydrogen bonds formed by the carboxylic acid groups, as well as van der Waals forces and potentially C-H···π interactions involving the aromatic rings. In the absence of direct data, a representative breakdown of intermolecular contacts for similar organic molecules, particularly spirocyclic structures and dicarboxylic acids, can provide insight into the expected crystal packing.

Detailed Research Findings from Analogous Systems:

Studies on other spiro compounds reveal that H···H contacts typically account for the largest portion of the Hirshfeld surface area, often exceeding 30-60% of the total interactions. nih.govnih.goviucr.org This is attributed to the abundance of hydrogen atoms on the molecular periphery. The presence of heteroatoms like oxygen and nitrogen in other spiro systems leads to significant O···H/H···O and N···H/H···N contacts, which are indicative of hydrogen bonding. nih.goviucr.org For this compound, the O···H/H···O interactions originating from the carboxylic acid groups are expected to be a dominant feature, likely forming strong hydrogen-bonded dimers or chains, a common motif in carboxylic acids. researchgate.netnih.gov

The following table presents a hypothetical distribution of intermolecular contacts for this compound, extrapolated from data on related spiro and dicarboxylic acid compounds. nih.goviucr.orgmdpi.com

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | 30 - 45 |

| O···H/H···O | 20 - 35 |

| C···H/H···C | 10 - 20 |

| C···C | 5 - 10 |

This data is illustrative and based on findings for analogous compounds. Specific values for the title compound would require experimental crystallographic data.

Energy Framework Analysis:

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecular pairs within the crystal lattice. These energies are typically separated into electrostatic, dispersion, polarization, and repulsion components to provide a more quantitative understanding of the forces governing crystal packing. researchgate.net The visualization of these energies as frameworks illustrates the topology and relative strength of the interactions.

A representative summary of interaction energies, based on analyses of other organic molecules, is provided below.

Table 2: Representative Interaction Energies for Molecular Pairs in a Crystalline Dicarboxylic Acid

| Interaction Energy Component | Representative Value (kJ/mol) |

| Electrostatic | -50 to -150 |

| Dispersion | -100 to -300 |

| Total Energy | -150 to -450 |

This data is illustrative and based on findings for analogous compounds. Specific values for the title compound would require experimental crystallographic data and computational analysis.

Future Directions and Emerging Research Avenues

Integration into Advanced Materials and Functional Systems (excluding biomaterials)

The intrinsic microporosity and shape-persistent nature of spiro-compounds make them exceptional candidates for the construction of advanced porous materials. Future research is expected to focus on integrating 1,1'-Spirobiindan-7,7'-dicarboxylic acid as a key monomer in the synthesis of Porous Organic Polymers (POPs).

Porous Organic Polymers (POPs): The rigid and contorted three-dimensional structure of the spirobiindane core is ideal for creating materials with high internal surface areas and permanent porosity. The dicarboxylic acid functional groups serve as reactive handles for polymerization, enabling the formation of robust polyester (B1180765) or polyamide networks. Research on related spiro-based monomers, such as those derived from spirobifluorene, has demonstrated that polymerization via methods like Sonogashira–Hagihara coupling can yield POPs with impressive Brunauer–Emmett–Teller (BET) surface areas, reaching up to 983 m²/g. rsc.org These materials exhibit significant potential for gas sorption and storage, particularly for carbon dioxide. rsc.orgnih.gov By using this compound, novel POPs could be designed with tailored pore environments for selective gas capture.

Functionalized Sorbents: The carboxylic acid groups can be further functionalized to introduce specific binding sites within the polymer network. For instance, strategies used to functionalize other POPs with amine groups have dramatically enhanced their affinity for acidic gases or pollutants like perfluorooctanoic acid (PFOA). nih.gov This suggests a pathway for developing highly selective sorbents for environmental remediation by modifying the spirobiindan-dicarboxylic acid monomer before or after polymerization.

Table 1: Properties of Porous Organic Polymers (POPs) Derived from Rigid Monomers

| Monomer Type | Polymerization Method | Resulting Polymer Properties | Potential Application |

|---|---|---|---|

| Tetrahedral Silicon-centered & Spirobifluorene | Sonogashira–Hagihara Coupling | High thermal stability, BET surface area up to 983 m²/g, tunable porosity. rsc.org | Carbon Dioxide Sorption |

| 1,1′-Divinylferrocene & Tetrahedral Silanes | Heck Coupling | Microporous and mesoporous structure, high thermal stability. nih.gov | Gas Adsorption, Catalysis |

Expansion of Catalytic Applications

The 1,1'-spirobiindane scaffold is a privileged structure in asymmetric catalysis due to its rigid, C2-symmetric, and chiral environment. While much work has focused on the diol precursor (SPINOL), the dicarboxylic acid derivative presents new opportunities for catalyst design.

Chiral Ligands for Transition Metal Catalysis: The 7,7'-positions of the spirobiindane backbone are ideal for introducing coordinating groups to form ligands for transition metals like Rhodium (Rh) and Ruthenium (Ru). iupac.orgresearchgate.net The carboxylic acid groups of the target compound can be converted into amides, phosphines, or other coordinating moieties. This would lead to novel ligand families, expanding on the success of established spiro-ligands like SDP (a diphosphine) and SIPHOS (a phosphoramidite), which have shown excellent enantioselectivity in asymmetric hydrogenations of olefins and ketones. iupac.orgresearchgate.net Furthermore, spirobiindane-based cyclopentadienyl (B1206354) (SCp) ligands have been effective in Rh-catalyzed C-H functionalization reactions, and new derivatives could unlock novel transformations. snnu.edu.cn

Chiral Brønsted Acid Catalysis: There is a significant opportunity to use this compound directly as a chiral Brønsted acid catalyst. Research has already demonstrated that converting the related SPINOL into 1,1'-Spirobiindane-7,7'-disulfonic acid (SPISA) creates a powerful and effective chiral Brønsted acid for reactions like asymmetric aminalization. nih.govresearchgate.net The dicarboxylic acid, while weaker than the disulfonic acid, could catalyze a different range of acid-mediated transformations, with its activity and steric environment tunable through derivatization of the acid groups into esters or amides.

Table 2: Applications of Spirobiindane-Based Chiral Catalysts and Ligands

| Catalyst/Ligand Type | Metal | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Diphosphine (SDP) | Ru | Asymmetric Hydrogenation of Ketones | High efficiency and enantioselectivity (98% ee). researchgate.net | researchgate.net |

| Monophosphoramidite (SIPHOS) | Rh | Asymmetric Hydrogenation of Olefins | High enantioselectivity for various substrates. iupac.org | iupac.org |

| Cyclopentadienyl (SCp) | Rh | Asymmetric C-H Addition | Excellent enantioselectivity (up to 98% ee) and good yields. snnu.edu.cn | snnu.edu.cn |

Novel Synthetic Routes and Derivatization Strategies

Advancing the applications of this compound hinges on efficient and scalable synthetic methods and versatile derivatization protocols.

Efficient Synthesis: A major challenge in the field has been the tedious synthesis of the enantiopure spirobiindane core. nih.gov Recent breakthroughs have established more practical routes, such as a one-pot sequence involving Ir-catalyzed asymmetric hydrogenation followed by a TiCl₄-promoted asymmetric spiroannulation, which can be performed on a multi-gram scale with excellent stereoselectivity (>99% ee). nih.govresearchgate.net Future work will likely focus on adapting such efficient syntheses for the large-scale production of the 7,7'-dicarboxylic acid derivative, likely via oxidation of the widely available 7,7'-diol (SPINOL) or a related precursor.

Derivatization Strategies: The two carboxylic acid groups are points for extensive chemical modification. Future strategies will focus on:

Amide and Ester Formation: Converting the carboxylic acids to amides and esters is a straightforward way to create a library of derivatives. This can be used to tune solubility, electronic properties, and steric bulk, or to attach the spirobiindane core to polymer backbones or other functional molecules. nih.gov

Reduction to Alcohols: Reduction of the dicarboxylic acid would yield 1,1'-Spirobiindan-7,7'-dimethanol, a diol that can be used in polyester synthesis or as a precursor for other functional groups like phosphites, which are valuable in ligand design.

Conversion to Other Functional Groups: The carboxylic acids can serve as synthetic precursors to isocyanates, amines (via Curtius rearrangement), or other reactive groups, dramatically expanding the range of accessible derivatives for materials and catalysis.

Advanced Theoretical Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery of new applications for spirobiindane-based molecules. Future research will increasingly rely on advanced theoretical modeling for predictive design.

Rationalizing Catalyst Performance: Computational studies have been successfully used to rationalize the high enantioselectivity observed in reactions using spirobiindane-based ligands. nih.govresearchgate.net By modeling the transition states of catalytic cycles, researchers can understand the key structural features responsible for stereochemical control. This knowledge can be used to predict the performance of new ligand designs based on the dicarboxylic acid scaffold before committing to their synthesis.

Predicting Material Properties: For advanced materials, theoretical modeling can predict key properties of proposed POPs. Simulations can estimate surface area, pore size distribution, and binding affinities for specific guest molecules like CO₂. This predictive capability allows for the in silico screening of numerous potential polymer structures derived from this compound, identifying the most promising candidates for synthetic targeting.

Understanding Reaction Mechanisms: DFT calculations are also employed to validate and understand synthetic reaction pathways. For example, modeling has been used to clarify the energetics of oxa-Diels-Alder reactions in the synthesis of other spiro systems, confirming the most likely reaction mechanism. researchgate.net Similar studies can be applied to optimize the synthesis and derivatization of this compound itself.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-spirobiindan-7,7'-dicarboxylic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclization reactions, such as reducing agents (e.g., thiourea dioxide) in aqueous-alkaline media under controlled aerobic/anaerobic conditions. Optimization involves varying temperature, pH, and stoichiometry to maximize yield and purity. For example, cyclization of analogous dicarboxylic acids under anaerobic conditions reduces byproduct formation .

- Data Analysis : Reaction monitoring via HPLC or NMR spectroscopy ensures intermediate identification. Yield optimization tables are constructed by comparing parameters like solvent polarity and reaction time.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm molecular structure and purity by identifying proton environments and carboxyl group positions.

- X-ray Crystallography : Programs like SHELX (SHELXL/SHELXS) refine crystal structures, leveraging high-resolution data to resolve spiro-conformation and dihedral angles .

- Validation : Cross-referencing experimental NMR shifts with computational simulations (DFT) resolves ambiguities in stereochemistry.

Q. What are the primary research applications of this compound in materials science?

- Methodology : The compound serves as a linker in metal-organic frameworks (MOFs), where its rigid spirobiindan backbone enhances porosity and stability. Coordination modes are studied via single-crystal XRD to design MOFs with tailored pore geometries .

- Example : MOFs synthesized with analogous dicarboxylic acids (e.g., 1,4-benzenedicarboxylate) achieve surface areas >2000 m/g, validated by gas adsorption isotherms .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Discrepancies in unit cell parameters or refinement residuals (e.g., high R-values) are addressed using:

- Twinned Data Refinement : SHELXL’s twin law function models overlapping diffraction patterns .

- High-Throughput Phasing : SHELXC/D/E pipelines robustly phase low-symmetry crystals, reducing model bias .

Q. What experimental design strategies mitigate challenges in synthesizing high-purity this compound?

- Methodology :

- Purification : Recrystallization from DMF/water mixtures removes unreacted precursors. Purity is quantified via elemental analysis (C/H/N) and melting point consistency.

- Byproduct Suppression : Anaerobic conditions during cyclization reduce oxidative byproducts, as demonstrated for structurally similar dicarboxylic acids .

- Data-Driven Optimization : Design of Experiments (DoE) evaluates factors like catalyst loading and reaction time, prioritizing variables via Pareto charts.

Q. How does the spirobiindan core influence the photophysical properties of this compound in optoelectronic applications?

- Methodology :

- UV-Vis/PL Spectroscopy : Measures absorption/emission bands to correlate conjugation length with spiro-strain.

- Computational Modeling : TD-DFT calculations predict exciton binding energies and charge transfer efficiency.

- Comparative Analysis : Benchmarking against non-spiro dicarboxylic acids (e.g., biphenyl derivatives) quantifies rigidity-induced blue/red shifts .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.